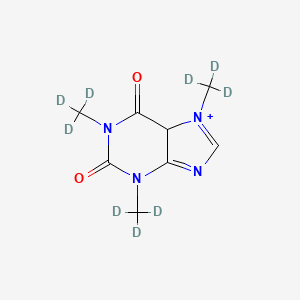

![molecular formula C114H132Cl5NP4Ru2-7 B12348447 (R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)

(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] is a chiral catalyst and ligand used in various asymmetric reactions. It is known for its high efficiency and selectivity in catalyzing reactions, making it a valuable tool in synthetic chemistry. The compound consists of a ruthenium complex with DM-binap ligands and is often used in research and industrial applications for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] involves the reaction of ruthenium chloride with DM-binap ligands in the presence of a base. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] undergoes various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.

Reduction: It is also involved in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.

Substitution: The compound can undergo substitution reactions, where one ligand is replaced by another in the coordination sphere of the ruthenium center

Common Reagents and Conditions

Common reagents used in reactions with ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal performance of the catalyst .

Major Products

The major products formed from reactions involving ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] depend on the type of reaction. For example, in reduction reactions, the major products are often chiral alcohols or amines, while in oxidation reactions, the products are typically ketones or aldehydes .

Scientific Research Applications

®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in asymmetric hydrogenation, hydroformylation, and other enantioselective reactions.

Biology: The compound is used in the synthesis of chiral molecules that are important in biological studies and drug development.

Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] involves the coordination of the DM-binap ligands to the ruthenium center, creating a chiral environment that facilitates enantioselective reactions. The compound acts as a catalyst by lowering the activation energy of the reaction, allowing it to proceed more efficiently. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with substrates to form intermediate complexes that undergo transformation to the final products .

Comparison with Similar Compounds

Similar Compounds

- ®-[(Rucl(BINAP))2(MU-CL)3][NH2ME2]

- ®-[(Rucl(T-BINAP))2(MU-CL)3][NH2ME2]

- ®-[(Rucl(SEGPHOS))2(MU-CL)3][NH2ME2]

Uniqueness

®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] is unique due to its high selectivity and efficiency in catalyzing asymmetric reactions. The DM-binap ligands provide a chiral environment that enhances the enantioselectivity of the reactions, making it a valuable tool in the synthesis of chiral molecules. Compared to similar compounds, it offers better performance in certain reactions, making it a preferred choice in both research and industrial applications .

Properties

Molecular Formula |

C114H132Cl5NP4Ru2-7 |

|---|---|

Molecular Weight |

2019.6 g/mol |

InChI |

InChI=1S/4C26H25P.C2H7N.8CH3.4ClH.Cl.2Ru/c4*1-18-11-19(2)14-25(13-18)27(26-15-20(3)12-21(4)16-26)24-10-9-22-7-5-6-8-23(22)17-24;1-3-2;;;;;;;;;;;;;;;/h4*5-17H,1-4H3;3H,1-2H3;8*1H3;4*1H;;;/q;;;;;8*-1;;;;;;2*+2/p-3 |

InChI Key |

VLTXKMTZBITIFQ-UHFFFAOYSA-K |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.C[NH2+]C.[Cl].Cl[Ru]Cl.Cl[Ru]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)

![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)

![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)